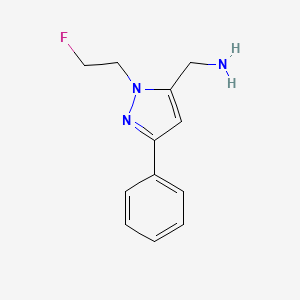

(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)methanamine

Description

(1-(2-Fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)methanamine is a pyrazole-based compound featuring a 2-fluoroethyl substituent on the pyrazole nitrogen and a phenyl group at the 3-position.

Properties

IUPAC Name |

[2-(2-fluoroethyl)-5-phenylpyrazol-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3/c13-6-7-16-11(9-14)8-12(15-16)10-4-2-1-3-5-10/h1-5,8H,6-7,9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEEJMDGFUGZWJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)CN)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)methanamine , with a CAS number of 2091293-07-9, is part of the pyrazole family known for its diverse biological activities. Pyrazoles have been extensively studied for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activity of this specific compound, examining its mechanisms, efficacy, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 212.24 g/mol. The presence of the fluoroethyl group is significant as it can influence the compound's pharmacokinetic properties and biological interactions.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit anticancer properties through various mechanisms:

- Inhibition of Tumor Growth : Studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. For instance, a related pyrazole-biphenyl derivative demonstrated significant anti-tumor activity by inhibiting the PD-1/PD-L1 interaction, which is crucial in cancer immune evasion .

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory activities :

- Mechanism of Action : The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Compounds with similar structures have shown promise in reducing inflammation markers in vitro .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has been explored:

- Broad Spectrum Activity : Pyrazoles have been reported to exhibit activity against various pathogens, including bacteria and fungi. Their mechanism typically involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Research Findings and Case Studies

Computational Studies

Recent computational studies utilizing Density Functional Theory (DFT) have provided insights into the electronic properties and reactivity of pyrazole derivatives:

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated as a potential pharmacophore in drug design. Its structure allows for interactions with specific biological targets, such as receptors and enzymes, which may lead to the development of new therapeutic agents. Notably, compounds in the pyrazole class are known for diverse biological activities, including antimicrobial and anticancer properties.

Biological Studies

Research on (1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)methanamine includes studies on its interactions with macromolecules like proteins and nucleic acids. Understanding these interactions can provide insights into its mechanism of action and potential biological effects, such as modulation of protein activity through hydrogen bonding and π-π interactions.

Material Science

The unique structural properties of this compound make it a candidate for developing new materials with specific electronic or optical characteristics. The incorporation of fluorinated groups can enhance the material's stability and performance in various applications.

Synthetic Intermediates

This compound serves as an intermediate in the synthesis of more complex molecules utilized in various chemical industries. Its versatility allows chemists to explore further modifications that could lead to novel compounds with enhanced properties.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below summarizes key analogs and their structural differences:

Physicochemical Properties

- Lipophilicity: The 2-fluoroethyl group in the target compound increases logP compared to non-fluorinated analogs (e.g., [1-methyl-4-CF3 analog] has logP ~1.8 vs. ~2.2 for the 2-fluoroethyl derivative) .

- Solubility : Methanamine derivatives generally exhibit moderate aqueous solubility (e.g., ~10–50 mg/mL in DMSO), but fluorinated substituents may reduce solubility due to increased hydrophobicity .

- Stability : Fluorine atoms enhance resistance to oxidative metabolism, as seen in analogs like the trifluoromethyl-containing compound .

Preparation Methods

Pyrazole Core Formation

The pyrazole core with a phenyl substituent at position 3 is typically synthesized by reacting phenylhydrazine with β-dicarbonyl compounds or equivalents. For example, phenylhydrazine can condense with an appropriate β-ketoester or diketone to yield 3-phenylpyrazole intermediates.

Introduction of the 2-Fluoroethyl Group at N-1

Alkylation at the N-1 position with a 2-fluoroethyl group is typically achieved via nucleophilic substitution using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride) under basic conditions.

- The pyrazole nitrogen acts as a nucleophile attacking the alkyl halide.

- Bases such as potassium carbonate or sodium hydride are commonly used to deprotonate the pyrazole nitrogen.

- Solvents like DMF or acetonitrile facilitate the reaction.

- Careful control of temperature (often 0–80 °C) prevents side reactions.

Installation of the Methanamine Group at Position 5

The methanamine substituent at position 5 can be introduced by:

- Functionalizing the pyrazole ring precursor with a suitable leaving group at position 5 (e.g., halogenation or activation).

- Subsequent nucleophilic substitution with methylamine or related amines.

- Alternatively, direct amination via reductive amination of a pyrazole-5-carboxaldehyde intermediate with methylamine.

This step requires selective activation of the 5-position and mild reaction conditions to preserve the integrity of the pyrazole ring.

Example Synthetic Route (Hypothetical Based on Literature)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrazole ring formation | Phenylhydrazine + β-dicarbonyl compound, acid catalyst, heat | 3-phenyl-1H-pyrazol-5-one intermediate |

| 2 | N-1 alkylation | 2-fluoroethyl bromide, base (K2CO3), DMF, 50 °C | 1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-one |

| 3 | Reduction/amination | Conversion of 5-position keto to methanamine via reductive amination with methylamine, reducing agent (e.g., NaBH3CN) | This compound |

Research Findings and Process Optimization

- The use of 2-fluoroethyl halides for N-alkylation is well-documented and provides good regioselectivity for N-1 substitution on pyrazoles.

- Avoidance of toxic solvents such as pyridine is recommended for industrial scale-up; alternatives include DMF or acetonitrile.

- Cyclization steps can be catalyzed by mild Lewis acids or under acidic conditions to improve yield and selectivity.

- Reductive amination at position 5 allows for selective introduction of the methanamine group without affecting other sensitive moieties.

- Reaction times and temperatures are optimized to minimize side products such as 1,5-isomers or over-alkylated derivatives.

- Purification is typically achieved by crystallization or chromatographic methods to ensure high purity.

Summary Table of Preparation Parameters

| Preparation Step | Key Reagents | Conditions | Notes |

|---|---|---|---|

| Pyrazole ring formation | Phenylhydrazine, β-dicarbonyl compound | Acidic catalyst, 20–110 °C, 0.1–15 h | High regioselectivity for 1,3-substitution |

| N-1 Alkylation | 2-Fluoroethyl bromide, K2CO3 | DMF, 0–80 °C | Selective N-1 alkylation, avoid over-alkylation |

| Methanamine installation | Methylamine, NaBH3CN (or equivalent) | Mild reductive amination conditions | Selective functionalization at position 5 |

Q & A

Q. What synthetic methodologies are recommended for preparing (1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)methanamine?

The compound can be synthesized via multi-step routes, including:

- Direct alkylation : Use 2-fluoroethyl trifluoromethanesulfonate to introduce the 2-fluoroethyl group to a pyrazole precursor, as demonstrated in fluoroethyl-substituted heterocycles .

- Core template assembly : Start with a 1,5-diarylpyrazole scaffold, followed by functionalization of the methanamine group and fluorine substitution, similar to strategies for related pyrazole derivatives .

- Purification : Employ column chromatography or recrystallization using solvents like ethanol/THF mixtures to isolate high-purity product .

Q. How can the structural integrity of this compound be validated experimentally?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures and validate bond lengths/angles. ORTEP-III can generate thermal ellipsoid diagrams for visualization .

- Spectroscopic techniques : Combine H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm molecular connectivity. For example, the fluorine atom’s electronic effects can be observed in F NMR shifts .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile), full-face shields, and lab coats to prevent skin/eye contact .

- Respiratory protection : In poorly ventilated areas, use NIOSH-approved respirators (e.g., P95 filters) to mitigate inhalation risks .

- Waste disposal : Neutralize reactive byproducts before disposal, and avoid draining into water systems .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproducts?

- Reaction condition tuning : Adjust temperature (e.g., 80–100°C for alkylation) and solvent polarity (e.g., THF vs. DMF) to favor nucleophilic substitution over elimination .

- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance fluorinated intermediate formation .

- Byproduct analysis : Use LC-MS or GC-MS to identify impurities (e.g., dehydrohalogenation products) and refine stoichiometric ratios .

Q. How should crystallographic data discrepancies (e.g., twinning, low resolution) be resolved?

- Data reprocessing : Apply SHELXD for twin-law identification and SHELXL for iterative refinement. Use the GUI in ORTEP-3 to visualize and adjust thermal parameters .

- Data collection optimization : Ensure high-resolution diffraction (≤1.0 Å) by optimizing crystal mounting and cryocooling conditions .

Q. What strategies are effective for analyzing the compound’s reactivity in biological systems?

- Metabolic stability assays : Incubate with liver microsomes and quantify metabolites via HPLC-MS to assess enzymatic degradation .

- Receptor binding studies : Use radiolabeled analogs (e.g., F-labeled derivatives) in PET imaging to evaluate target engagement, as seen in NET inhibitor research .

Q. How can computational methods complement experimental data for this compound?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites, aligning with crystallographic bond angles .

- Molecular docking : Simulate interactions with biological targets (e.g., neurotransmitter transporters) using AutoDock Vina, guided by structural analogs .

Data Contradiction and Resolution

Q. How to address conflicting toxicity reports in literature?

- Tiered testing : Conduct in vitro assays (e.g., Ames test for mutagenicity) followed by in vivo acute toxicity studies (OECD 423 guidelines) to resolve discrepancies .

- Comparative analysis : Cross-reference results with structurally similar compounds (e.g., 1-methyl-3-phenylpyrazole derivatives) to identify structure-activity relationships .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.